molecular formula C14H18FNO3 B2511880 Tert-butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-YL]carbamate CAS No. 1779792-47-0

Tert-butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-YL]carbamate

Cat. No.: B2511880
CAS No.: 1779792-47-0
M. Wt: 267.3
InChI Key: WWDPNRVZPFBTGU-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-YL]carbamate, also known as Compound A, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of carbamate derivatives and has been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-cancer properties.

Scientific Research Applications

  • Synthesis and Structural Analysis : Carbamate derivatives, including tert-butyl carbamates, have been synthesized and structurally characterized using techniques like single crystal X-ray diffraction. These studies provide insights into the molecular environments and interactions of these compounds, which are essential for understanding their potential applications in various fields (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).

  • Biological Evaluation : Some tert-butyl carbamate compounds have been evaluated for their antibacterial and anthelmintic activities. These studies contribute to understanding the potential of tert-butyl carbamates in medical and pharmaceutical applications (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

  • Intermediate in Synthesis of Biologically Active Compounds : Tert-butyl carbamates serve as intermediates in the synthesis of various biologically active compounds, demonstrating their significance in the field of medicinal chemistry and drug development (Zhao, Guo, Lan, & Xu, 2017).

  • Chemical Transformations : Research has also been conducted on the chemical transformations and synthesis methods of tert-butyl carbamates, highlighting their versatility and the potential for creating novel compounds with various applications (Li, Mei, Gao, Li, Yan, & Che, 2015).

  • Photoredox-Catalyzed Cascade Reactions : The use of tert-butyl carbamates in photoredox-catalyzed cascade reactions has been explored, showcasing their role in creating complex molecular architectures, which could have implications in synthetic chemistry and materials science (Wang, Zheng, Qian, Guan, Lu, Yuan, Xiao, Chen, Xiang, & Yang, 2022).

  • Process Development for Industrial Applications : The synthesis of tert-butyl carbamates has been scaled up for industrial applications, indicating their practical significance in large-scale manufacturing processes (Li, Gao, Lorenz, Xu, Johnson, Ma, Lee, Grinberg, Busacca, Lu, & Senanayake, 2012).

Safety and Hazards

The similar compound “(S)-tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

Properties

IUPAC Name

tert-butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3/c1-14(2,3)19-13(18)16-12(9-17)8-10-5-4-6-11(15)7-10/h4-7,9,12H,8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDPNRVZPFBTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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